molecular formula C65H88CuN14O19S2 B10822305 Detectnet CAS No. 1426155-87-4

Detectnet

Numéro de catalogue B10822305
Numéro CAS: 1426155-87-4
Poids moléculaire: 1497.5 g/mol
Clé InChI: IJRLLVFQGCCPPI-NVGRTJHCSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Copper oxodotreotide Cu-64 involves the chelation of copper-64 with a somatostatin analog, typically dotatate. The process includes the following steps:

    Chelation Reaction: The somatostatin analog is reacted with copper-64 in the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

    Reaction Conditions: The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around pH 5) and at an elevated temperature (around 95°C) for a short duration (approximately 30 minutes).

Industrial Production Methods: Industrial production of Copper oxodotreotide Cu-64 follows similar synthetic routes but on a larger scale. The process involves:

    Radiolabeling: Large-scale radiolabeling of the somatostatin analog with copper-64.

    Purification: Purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

    Quality Control: Rigorous quality control measures to ensure the safety and efficacy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Copper oxodotreotide Cu-64 primarily undergoes chelation reactions. The key reactions include:

    Chelation: The binding of copper-64 to the somatostatin analog through the chelating agent.

    Stability Reactions: The stability of the chelated complex under physiological conditions.

Common Reagents and Conditions:

    Chelating Agent: DOTA or similar chelating agents.

    Reaction Conditions: Aqueous solution, slightly acidic pH, elevated temperature.

Major Products Formed: The major product formed is the Copper oxodotreotide Cu-64 complex, which is stable and suitable for PET imaging.

Applications De Recherche Scientifique

Copper oxodotreotide Cu-64 has several scientific research applications, including:

    Medical Imaging: Used in PET imaging to detect somatostatin receptor-positive neuroendocrine tumors.

    Cancer Research: Helps in the study of neuroendocrine tumors by providing detailed imaging of tumor localization and receptor expression.

    Pharmacokinetics: Used in research to study the pharmacokinetics and biodistribution of somatostatin analogs.

    Radiopharmaceutical Development: Aids in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.

Mécanisme D'action

Copper oxodotreotide Cu-64 exerts its effects by binding to somatostatin receptors, specifically subtype 2 receptors (SSTR2), which are frequently overexpressed in malignant neuroendocrine cells . The accumulation of the radionuclide at the site of the tumor allows for PET imaging to occur, providing detailed images of the tumor’s location and extent .

Similar Compounds:

    Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.

    Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.

Comparison:

Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.

Propriétés

The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur.

Numéro CAS

1426155-87-4

Formule moléculaire

C65H88CuN14O19S2

Poids moléculaire

1497.5 g/mol

Nom IUPAC

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+)

InChI

InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0

Clé InChI

IJRLLVFQGCCPPI-NVGRTJHCSA-L

SMILES isomérique

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2]

SMILES canonique

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.